molecular formula C16H13N3S B483965 1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 496970-85-5

1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B483965
CAS RN: 496970-85-5
M. Wt: 279.4g/mol
InChI Key: JXKNFYJHAARHDR-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic aromatic compounds that have a benzene ring fused to an imidazole ring . They are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists. The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .


Molecular Structure Analysis

Benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics. It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .


Chemical Reactions Analysis

Benzimidazoles exhibit a wide range of biological activities including antibacterial, antifungal, analgesic, and cardiovascular in addition to anticancer activities .

Scientific Research Applications

Medicine: Anticancer Applications

Benzimidazole derivatives have been extensively researched for their anticancer properties. They are known to interact with biological macromolecules, leading to antiproliferative effects . Specifically, certain benzimidazole compounds have shown promise in inhibiting cancer cell growth and could be potential candidates for chemotherapy drugs .

Materials Chemistry: Advanced Material Development

In the realm of materials chemistry, benzimidazole derivatives contribute to the development of new materials with enhanced properties. These compounds can be used to create novel polymers and composites that exhibit desirable thermal and mechanical characteristics .

Electronics: Organic Electronics

Benzimidazole derivatives are also significant in the field of electronics, particularly in the development of organic electronic devices. Their molecular structure allows for efficient charge transport, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Technology: Drug Design and Discovery

The structural versatility of benzimidazole derivatives makes them valuable in technology, especially in drug design and discovery. They serve as key pharmacophore motifs in the identification and optimization of lead structures, which is crucial in the medicinal chemistry toolbox .

Dyes and Pigments: Colorant Synthesis

Benzimidazole derivatives can be synthesized to produce dyes and pigments. These compounds can offer a range of colors and are used in various industrial applications, including textiles and inks .

Agriculture: Pesticide Development

In agriculture, benzimidazole derivatives are utilized in the synthesis of pesticides. Their biological activity can be harnessed to protect crops from pests and diseases, contributing to increased agricultural productivity .

Mechanism of Action

The mechanism of action of benzimidazoles as anticancer agents and the substitution pattern around the nucleus have been studied . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Future Directions

The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . Future research may focus on the design of more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .

properties

IUPAC Name

3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-3-8-20-15-9-11(2)12(10-17)16-18-13-6-4-5-7-14(13)19(15)16/h3-7,9H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKNFYJHAARHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

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